1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
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Overview
Description
“1-(3-Bromo-4-(dimethylamino)phenyl)ethanone” is a chemical compound with the molecular formula C10H12BrNO . It has a molecular weight of 242.11 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms . The SMILES string for this compound is CN©c1ccc(cc1)C(=O)CBr .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 242.11 .Scientific Research Applications
Brominated Flame Retardants and Environmental Impact
Organic Synthesis and Chemical Reactivity
Research into the acidolysis of lignin model compounds has provided insights into the chemical reactivity of organic molecules, which could be relevant to understanding the behavior of complex compounds like 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. The study demonstrated significant differences in the reaction mechanisms based on the structural features of the compounds, highlighting the importance of the γ-hydroxymethyl group in determining the pathway of the reaction. This research could pave the way for new approaches in organic synthesis and the degradation of complex organic polymers (Yokoyama, 2015).
Advances in Pharmacology and Toxicology
The pharmacokinetics, pharmacodynamics, and toxicity of new psychoactive substances, including synthetic cathinones, were reviewed to provide a comprehensive overview of their effects, detection methods, and the challenges posed by their use and abuse. Although this study does not directly relate to this compound, it underscores the complexity of assessing the impacts of synthetic compounds on health and the environment, suggesting a broader need for detailed studies on the pharmacological and toxicological profiles of novel compounds (Rouxinol et al., 2019).
Environmental Degradation and Advanced Oxidation Processes
A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) collected and summarized state-of-the-art studies on the by-products, biotoxicity, and proposed degradation pathways of acetaminophen in aqueous media. This research highlights the potential environmental impacts of pharmaceutical compounds and the effectiveness of AOPs in mitigating these effects. The findings from this study could be extrapolated to understand the environmental behavior and degradation pathways of other complex organic compounds, including this compound (Qutob et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various cellular targets, influencing their function .
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules, leading to various downstream effects .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been used as potential biomarkers for certain illnesses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
1-[3-bromo-4-(dimethylamino)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICXBJJGVAFDNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734487 |
Source
|
Record name | 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142500-11-6 |
Source
|
Record name | 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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